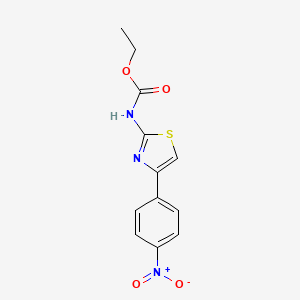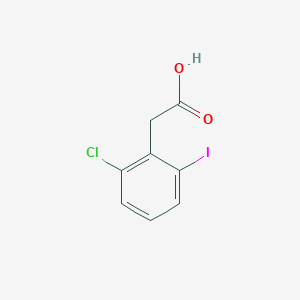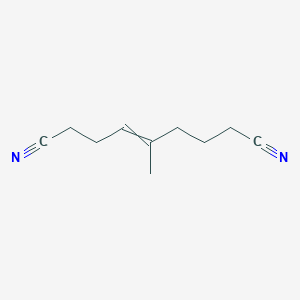
3-Bromo-2-thienylzincbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;3-bromo-2H-thiophen-2-ide;bromide is a compound that consists of zinc coordinated with 3-bromo-2H-thiophen-2-ide and bromide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-thienylzincbromide typically involves the reaction of zinc salts with 3-bromo-2H-thiophen-2-ide under controlled conditions. One common method is the reaction of zinc bromide with 3-bromo-2H-thiophen-2-ide in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;3-bromo-2H-thiophen-2-ide;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in reactions with 3-Bromo-2-thienylzincbromide include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like THF or dimethylformamide (DMF) and may require catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Zinc;3-bromo-2H-thiophen-2-ide;bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of conductive polymers and organic semiconductors.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-thienylzincbromide involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the zinc ion can coordinate with electron-rich sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc;2-bromo-2H-thiophen-2-ide;bromide
- Zinc;4-bromo-2H-thiophen-2-ide;bromide
- Zinc;3-chloro-2H-thiophen-2-ide;bromide
Uniqueness
Zinc;3-bromo-2H-thiophen-2-ide;bromide is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in electronic properties and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C4H2Br2SZn |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
zinc;3-bromo-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4H2BrS.BrH.Zn/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1 |
Clave InChI |
PABCAJNWRLICPZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CS[C-]=C1Br.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8567915.png)
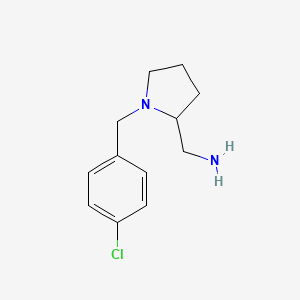

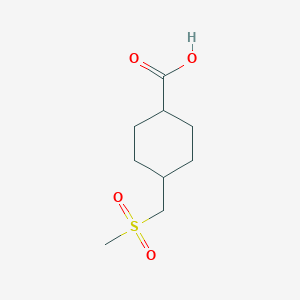
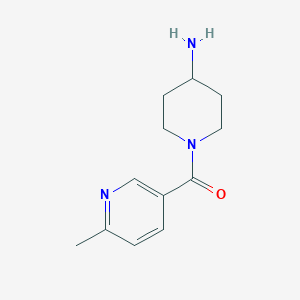
![N-(3-bromophenyl)-7-fluoropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B8567952.png)
![(R)-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8567958.png)
![2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8567963.png)


